molecular formula C8H8BrNO3 B6161276 (5-bromo-2-methyl-3-nitrophenyl)methanol CAS No. 1807110-78-6

(5-bromo-2-methyl-3-nitrophenyl)methanol

Cat. No.: B6161276
CAS No.: 1807110-78-6
M. Wt: 246.1
InChI Key:
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Description

(5-bromo-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 5-bromo-2-methylbenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized reaction conditions and equipment to ensure safety and efficiency on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methyl-3-nitrophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-bromo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-bromo-2-methyl-3-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromo-2-methyl-3-nitrophenyl)methanol is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

1807110-78-6

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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